Technical Guide: Synthesis of Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
Technical Guide: Synthesis of Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
Executive Summary
This technical guide details the synthesis of Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate (CAS 137267-49-3), a critical heterocyclic scaffold used in the development of bioactive pharmaceutical ingredients (APIs), particularly in the modulation of immune responses and as a precursor for various kinase inhibitors.
The guide prioritizes a modified Hantzsch Oxazole Synthesis as the primary route due to its high atom economy, scalability, and use of readily available precursors (Ethyl 2-chloroacetoacetate and Propionamide). A secondary Robinson-Gabriel cyclodehydration route is provided as a high-fidelity alternative for applications requiring rigorous regiochemical verification.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate |
| CAS Number | 137267-49-3 |
| Molecular Formula | |
| Molecular Weight | 197.23 g/mol |
| Appearance | Colorless to pale yellow oil (solidifies upon cooling) |
| Key Functionality | 2,4,5-trisubstituted oxazole core |
Retrosynthetic Analysis
To ensure the correct placement of the 2-ethyl and 5-methyl substituents, we analyze the target structure via strategic bond disconnections. The most logical disconnection involves the C2-N3 and C5-O1 bonds, leading back to an
Primary Synthetic Route: Modified Hantzsch Condensation
This route is preferred for scale-up (gram to kilogram) due to its operational simplicity. It involves the condensation of an
Reaction Scheme
Reagents: Ethyl 2-chloroacetoacetate + Propionamide Conditions: 100–120°C (Neat or Toluene), followed by aqueous workup. Mechanism: Nucleophilic attack of the amide oxygen/nitrogen on the electrophilic centers of the chloro-keto ester, followed by cyclodehydration.
Detailed Protocol
Materials
-
Ethyl 2-chloroacetoacetate (95%+): 16.5 g (0.10 mol)
-
Note: Ensure this reagent is fresh. Old samples accumulate HCl and should be distilled (bp 107°C @ 14 mmHg) before use.
-
-
Propionamide (98%+): 11.0 g (0.15 mol, 1.5 eq)
-
Calcium Carbonate (
): 6.0 g (0.06 mol)-
Role: Acid scavenger to neutralize HCl generated during the reaction, preventing degradation of the product.
-
-
Solvent: Toluene (50 mL) or perform Neat (solvent-free).
Step-by-Step Methodology
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Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.
-
Charging: Add Propionamide (11.0 g) and Calcium Carbonate (6.0 g) to the flask.
-
Addition: Add Ethyl 2-chloroacetoacetate (16.5 g) dropwise. If using Toluene, add it now.
-
Process Insight: If performing neat, the mixture will be a slurry. As it heats, the propionamide melts (mp ~80°C), creating a homogeneous phase.
-
-
Reaction: Heat the mixture to 120°C (oil bath temperature).
-
Maintain reflux/heating for 6–8 hours .
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting chloro-ester spot (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (100 mL) and Water (100 mL).
-
Transfer to a separatory funnel. Separate the phases.
-
Wash the organic phase with Saturated
(2 x 50 mL) to remove unreacted acid/HCl traces. -
Wash with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
The crude oil is often pure enough for subsequent steps.
-
For high purity (>98%), perform Vacuum Distillation .
-
Expected Boiling Point: ~110–115°C at 5 mmHg.
-
-
Alternatively, purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Workflow Diagram
Alternative Route: Robinson-Gabriel Synthesis
Use this route if the Hantzsch method yields inseparable regioisomers or if the starting chloroacetoacetate is unavailable. This route is longer but offers absolute regiocontrol.
-
Nitrosation: React Ethyl Acetoacetate with
in Acetic Acid to form Ethyl 2-oximinoacetoacetate . -
Reduction-Acylation: Reduce the oxime (Zn dust/AcOH) in the presence of Propionic Anhydride . This traps the unstable amine intermediate immediately as Ethyl 2-propionamidoacetoacetate .
-
Cyclodehydration: Treat the amide-ester with
or Burgess Reagent to effect cyclization to the oxazole.
Quality Control & Characterization
Verify the identity of the synthesized product using the following parameters.
| Technique | Expected Signal / Result | Interpretation |
| 1H NMR (CDCl3, 400 MHz) | Ethyl ester group | |
| Ethyl group at C2 | ||
| Methyl group at C5 | ||
| Methylene of C2-Ethyl | ||
| Methylene of Ester | ||
| LC-MS | Confirms MW = 197.23 | |
| Appearance | Clear, pale yellow oil | Visual check |
Troubleshooting (Senior Scientist Insights)
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Low Yield: Often caused by moisture. The Hantzsch reaction generates water; ensuring the system is open to a drying tube or using a Dean-Stark trap (if using Toluene) can drive the equilibrium.
-
Dark Coloration: Oxazoles can darken upon oxidation or if the reaction temperature is too high (>140°C). Stick to 110-120°C.
-
Regioisomer Contamination: While rare in this specific setup, check NMR for a singlet aromatic proton. If present, it indicates incomplete substitution or wrong isomer (e.g., if Acetamide was used by mistake).
References
- Hantzsch, A. (1888). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 21(1), 942–946. (Foundational chemistry for oxazole/thiazole synthesis).
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604–3606. Link
-
PubChem. (2023).[2] "Ethyl 5-methylisoxazole-4-carboxylate (Analogous Structure Data)". National Library of Medicine. Link
-
Organic Syntheses. (1943). "Ethyl
-Aminoacetoacetate Hydrochloride". Org.[3][4] Synth. 23, 30. (Precursor synthesis for Robinson-Gabriel route). Link

